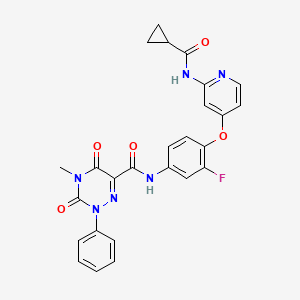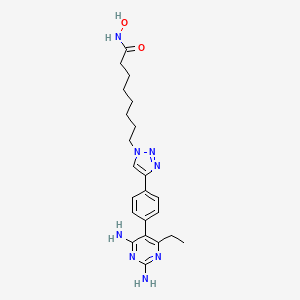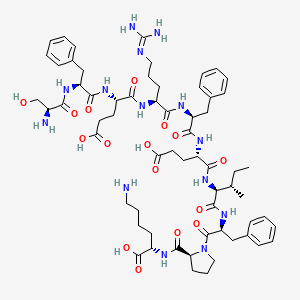
1,2-Dihydrobudesonide-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dihydrobudesonide-d8: is a deuterated derivative of budesonide, a glucocorticoid used primarily for its anti-inflammatory properties. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various scientific research applications, particularly in the field of pharmacokinetics and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydrobudesonide-d8 involves the incorporation of deuterium atoms into the budesonide molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents (e.g., D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis of budesonide can also lead to the formation of this compound. For example, deuterated lithium aluminum deuteride (LiAlD4) can be used in reduction reactions to introduce deuterium atoms.
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
Purification: The final product is purified using techniques such as chromatography to remove any impurities and unreacted starting materials
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dihydrobudesonide-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidized Products: Formation of ketones or carboxylic acids.
Reduced Products: Formation of alcohols or alkanes.
Substituted Products: Formation of halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
1,2-Dihydrobudesonide-d8 has several scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion (ADME) of budesonide in the body.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of budesonide.
Biological Research: Used in studies related to inflammation and immune response due to its glucocorticoid properties.
Medical Research: Investigated for its potential therapeutic effects in conditions such as asthma, Crohn’s disease, and ulcerative colitis.
Industrial Applications: Used in the development of new pharmaceuticals and in quality control processes .
Mecanismo De Acción
1,2-Dihydrobudesonide-d8 exerts its effects through the same mechanism as budesonide. It binds to the glucocorticoid receptor, leading to the activation or repression of target genes involved in the inflammatory response. The binding of the compound to the receptor results in:
Decreased Vasodilation and Permeability: Reduces the movement of leukocytes to sites of inflammation.
Modulation of Gene Expression: Alters the expression of genes involved in the inflammatory process, leading to reduced production of inflammatory mediators such as cytokines and chemokines
Comparación Con Compuestos Similares
Budesonide: The parent compound, used for its anti-inflammatory properties.
Prednisolone: Another glucocorticoid with similar anti-inflammatory effects.
Dexamethasone: A potent glucocorticoid used in various inflammatory and autoimmune conditions.
Uniqueness of 1,2-Dihydrobudesonide-d8:
Deuterium Labeling: The presence of deuterium atoms makes this compound unique, allowing for detailed pharmacokinetic and metabolic studies.
Stability: Deuterium-labeled compounds often exhibit increased stability compared to their non-deuterated counterparts, making them valuable in research
Propiedades
Fórmula molecular |
C25H36O6 |
|---|---|
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
(1S,2S,4R,8S,9S,11S,12S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |
InChI |
InChI=1S/C25H36O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h10,16-18,20-22,26,28H,4-9,11-13H2,1-3H3/t16-,17-,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D |
Clave InChI |
UEXJIOHTZFZGOQ-SMANYZGRSA-N |
SMILES isomérico |
[2H]C1(O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)CC[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
SMILES canónico |
CCCC1OC2CC3C4CCC5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



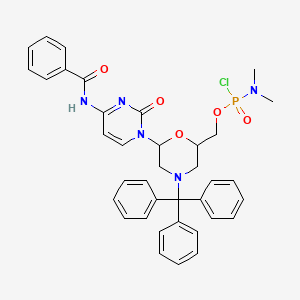



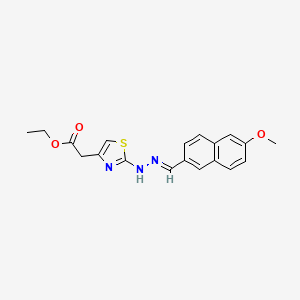
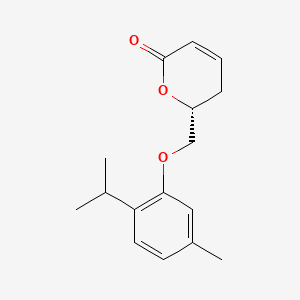

![(1E)-1-[amino-[4-(trifluoromethyl)anilino]methylidene]-2-(2-methylpropyl)guanidine](/img/structure/B12408169.png)

